

Application Notes and Protocols for Zanzalintinib (XL092) In Vivo Mouse Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zanzalintinib

Cat. No.: B8146347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse studies with **Zanzalintinib** (also known as XL092), a potent oral tyrosine kinase inhibitor (TKI).

Introduction

Zanzalintinib is a next-generation TKI that targets multiple receptor tyrosine kinases implicated in cancer progression, including vascular endothelial growth factor receptor (VEGFR), MET, and the TAM family of kinases (TYRO3, AXL, and MER).^{[1][2][3]} By inhibiting these pathways, **Zanzalintinib** has demonstrated the potential to inhibit tumor growth, angiogenesis, and metastasis, as well as modulate the tumor microenvironment to be more permissive to anti-tumor immune responses.^[4] Preclinical studies in various mouse models have shown its efficacy both as a monotherapy and in combination with immune checkpoint inhibitors.^{[4][5]}

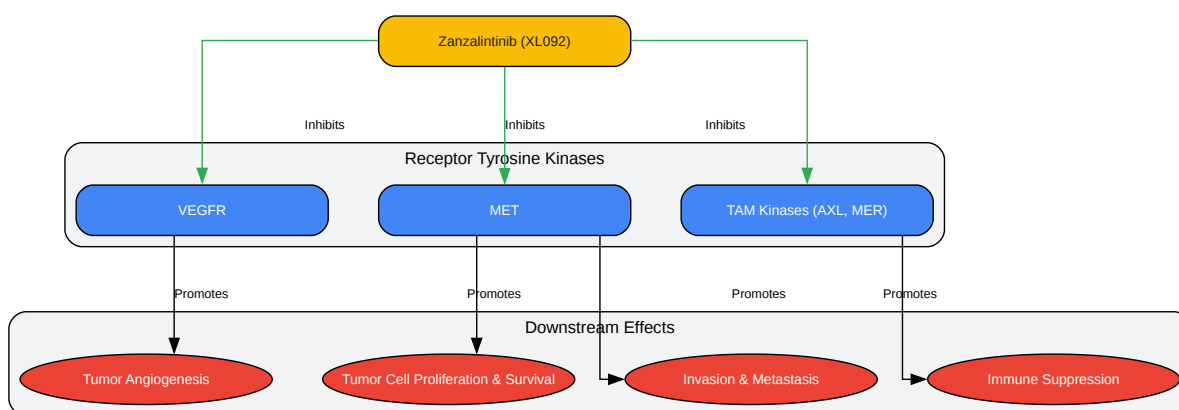
Mechanism of Action

Zanzalintinib exerts its anti-tumor effects by blocking the signaling of key receptor tyrosine kinases involved in oncogenesis.^[1]

- **VEGFR Inhibition:** Leads to the suppression of angiogenesis, thereby limiting the blood supply to the tumor.

- MET Inhibition: Disrupts signaling pathways involved in tumor cell proliferation, survival, and invasion.
- TAM Kinase (AXL, MER) Inhibition: Can overcome resistance to anti-angiogenic therapies and promote an immune-permissive tumor microenvironment.[5] This modulation includes the repolarization of macrophages from an immune-suppressive M2 phenotype to an anti-tumor M1 phenotype and an increase in cytotoxic T-cell infiltration.

Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **Zanzalintinib**'s multi-targeted inhibition of VEGFR, MET, and TAM kinases.

Quantitative Data Summary

Table 1: Zanzalintinib In Vitro IC50 Values

Target	Cell-based IC50 (nM)
VEGFR2	1.6
MET	15
AXL	3.4
MER	7.2

Data sourced from MedChemExpress.[6]

Table 2: Zanzalintinib Pharmacokinetics in Rats

Parameter	Value
Intravenous (3 mg/kg)	
Half-life ($T_{1/2}$)	5.4 hours
Clearance (CL)	43 mL/hr/kg
Oral (3 mg/kg)	
Half-life ($T_{1/2}$)	7.1 hours
Cmax	11.4 μ M

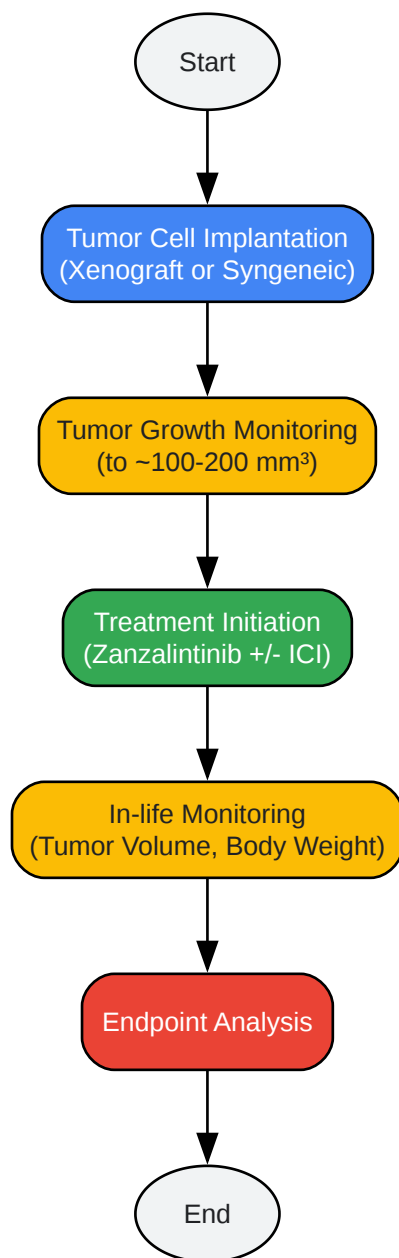
Note: Mouse-specific pharmacokinetic data is not readily available in the public domain. The data presented is from studies in rats and serves as a reference.[6]

Table 3: Recommended Dosing for In Vivo Mouse Studies

Study Type	Zanzalintinib Dose	Dosing Regimen	Vehicle
Monotherapy	10 mg/kg/day	Oral gavage, once daily	5%/45%/50% ETOH/PEG400/H2O
Combination Therapy	3 mg/kg/day	Oral gavage, once daily	5%/45%/50% ETOH/PEG400/H2O

Vehicle formulation for most in vivo studies was 5%/45%/50% ETOH/PEG400/H₂O.[4] For MDA-MB-231 xenograft studies, Solutol was used as the formulation vehicle.[4]

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Zanzalintinib** in vivo mouse studies.

Experimental Protocols

Animal Models and Husbandry

- Mouse Strains:
 - Xenograft Models (Human Cell Lines): Immunocompromised mice such as NOD/SCID or Athymic Nude mice are recommended.
 - Syngeneic Models (Murine Cell Lines): Immunocompetent mice matching the genetic background of the cell line should be used (e.g., BALB/c for CT26, C57BL/6 for MC38).
- Age and Sex: Female mice, 8-12 weeks of age, are commonly used.
- Housing: Mice should be housed in specific pathogen-free (SPF) conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. All animal procedures must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Model Establishment

The following protocols are based on commonly used cell lines in **Zanzalintinib** preclinical studies.

a. Human Xenograft Models

- NCI-H441 (Lung Adenocarcinoma):
 - Inject 5×10^6 NCI-H441 cells in a 1:1 mixture of serum-free media and Matrigel subcutaneously into the flank of female athymic nude mice.[\[7\]](#)
- Hs746T (Gastric Carcinoma):
 - Inject 1×10^6 Hs746T cells suspended in Matrigel subcutaneously into the hind leg of NOD/SCID mice.[\[8\]](#)
- SNU-5 (Gastric Carcinoma):
 - Inject 10×10^6 SNU-5 cells in a Matrigel suspension subcutaneously into the right flank of each mouse.[\[9\]](#)

- MDA-MB-231 (Breast Cancer):
 - Inject 5×10^6 MDA-MB-231 cells in 10% Matrigel orthotopically into a mammary fat pad.
[\[10\]](#)
- b. Murine Syngeneic Models
- MC38 (Colon Adenocarcinoma):
 - Inject 1×10^6 MC38 cells in Matrigel subcutaneously into the flank of C57BL/6 mice.[\[11\]](#)
For orthotopic models, inject 2×10^6 cells into the cecal wall.[\[12\]](#)[\[13\]](#)
- CT26 (Colon Carcinoma):
 - Inject $0.1 - 1 \times 10^6$ CT26 cells in a Matrigel suspension subcutaneously into the flank of BALB/c mice.[\[14\]](#)

Treatment Administration

- **Zanzalintinib** Formulation: Prepare a fresh formulation of **Zanzalintinib** prior to each dosing. For most studies, a vehicle of 5%/45%/50% ETOH/PEG400/H₂O is appropriate.[\[4\]](#)
For MDA-MB-231 xenografts, a Solutol-based formulation may be used.[\[4\]](#)
- Administration: Administer **Zanzalintinib** via oral gavage once daily at the doses specified in Table 3.
- Combination Therapy: For studies involving immune checkpoint inhibitors (ICIs), administer the appropriate antibody (e.g., anti-PD-1, anti-PD-L1) via intraperitoneal (i.p.) injection, typically at a dose of 5 mg/kg twice a week for two weeks.
- Treatment Duration: Continue treatment for the duration specified in the study design, often between 14 and 35 days.

Efficacy and Endpoint Analysis

- Tumor Growth Inhibition:
 - Measure tumor dimensions using digital calipers 2-3 times per week.

- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor and record the body weight of each mouse at the time of tumor measurement.
- Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.
- Immunohistochemistry (IHC) for Angiogenesis (CD31):
 - Harvest tumors at the end of the study and fix in 10% neutral buffered formalin.
 - Embed tumors in paraffin and cut 5 µm sections.
 - Deparaffinize and rehydrate the tissue sections.
 - Perform antigen retrieval using a citrate buffer (pH 6.0).
 - Block endogenous peroxidase activity with 3% H₂O₂.
 - Incubate with a primary antibody against CD31 (e.g., Abcam ab28364).
 - Incubate with a secondary HRP-conjugated antibody.
 - Develop with a DAB substrate and counterstain with hematoxylin.
 - Quantify microvessel density by analyzing the stained sections under a microscope.
- Flow Cytometry for Immune Cell Profiling:
 - Harvest tumors and spleens at the end of the study.
 - Mechanically and enzymatically dissociate the tissues to create single-cell suspensions.
 - Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1).
 - Acquire the stained cells on a flow cytometer.

- Analyze the data to quantify the proportions of different immune cell populations within the tumor microenvironment and spleen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. XL092 TKI Molecule | Exelixis Medical Affairs [[exelixismedicalaffairs.com](https://www.exelixismedicalaffairs.com)]
- 2. urotoday.com [urotoday.com]
- 3. Exelixis Announces Initiation of the STELLAR-304 Phase 3 Pivotal Trial Evaluating Zanzalintinib in Patients with Advanced Non-Clear Cell Kidney Cancer | Exelixis, Inc. [ir.exelixis.com]
- 4. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Zanzalintinib in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. insights.inotiv.com [insights.inotiv.com]
- 8. HS746T Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. SNU5 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 12. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. researchgate.net [researchgate.net]
- 14. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Zanzalintinib (XL092) In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8146347#zanzalintinib-treatment-protocol-for-in-vivo-mouse-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com